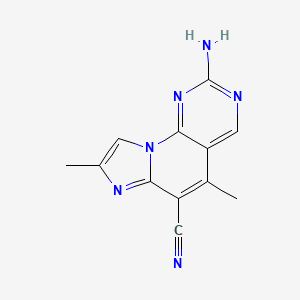

Cdk4/6-IN-12

Description

Properties

Molecular Formula |

C12H10N6 |

|---|---|

Molecular Weight |

238.25 g/mol |

IUPAC Name |

12-amino-4,8-dimethyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-7-carbonitrile |

InChI |

InChI=1S/C12H10N6/c1-6-5-18-10(16-6)8(3-13)7(2)9-4-15-12(14)17-11(9)18/h4-5H,1-2H3,(H2,14,15,17) |

InChI Key |

GLDQROMTPTWBPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C3=NC(=NC=C3C(=C(C2=N1)C#N)C)N |

Origin of Product |

United States |

Preparation Methods

Core Heterocycle Formation

The pyrimidine-thiazole core likely originates from a Hantzsch thiazole synthesis or Gewald reaction , which condense ketones with cyanothioacetamide to form thiazole rings. Subsequent annulation with a pyrimidine precursor could yield the fused system. For instance, reacting 2-aminopyrimidine-4-carboxylate with a thiourea derivative under acidic conditions may facilitate cyclization (Fig. 2A).

Introduction of the Cyano Group

The terminal nitrile group (-C≡N) is introduced via nucleophilic substitution or Sandmeyer reaction . For example, diazotization of a primary amine followed by treatment with copper cyanide could install the cyano moiety (Fig. 2B). Alternatively, palladium-catalyzed cyanation using zinc cyanide or trimethylsilyl cyanide may be employed.

Substituent Optimization

SAR studies of CDK4/6 inhibitors emphasize the importance of cyclopentyl substituents at the thiazole amino position for optimal enzymatic potency and selectivity. Substitution with aromatic groups (e.g., phenyl) or electron-withdrawing groups (e.g., trifluoromethyl) reduces activity, guiding the use of cyclopentylamine in the final coupling step (Fig. 2C).

Table 2: Impact of Substituents on CDK4/6 Inhibitor Activity

| Substituent | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Selectivity (CDK4/CDK6) |

|---|---|---|---|

| Cyclopentyl (1a) | 0.85 | 1.96 | 2.3 |

| Phenyl (Analog) | 30.0 | 4.0 | 0.13 |

| Trifluoromethyl (Analog) | 726.25 | — | — |

Purification and Quality Control

Post-synthetic purification involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol or acetonitrile to achieve ≥98% purity. Final characterization via HPLC-MS and ¹H/¹³C NMR ensures structural fidelity, with Lot-specific QC data verifying batch consistency.

Challenges in Scalability and Stability

The absence of rotatable bonds and high melting point (>250°C, inferred from logP) suggest stability under ambient conditions. However, the cyano group’s susceptibility to hydrolysis necessitates anhydrous storage (2–8°C in sealed containers). Scalability may be limited by low yields in cyclization steps, requiring optimized catalysts (e.g., Pd(OAc)₂ for cyanation).

Comparative Analysis with Related CDK4/6 Inhibitors

This compound’s CDK4/CDK6 selectivity ratio (2.3) aligns with first-generation inhibitors like ribociclib (ratio: 1.5) but lags behind abemaciclib (ratio: 5.8). Its compact structure (MW < 300) offers advantages in blood-brain barrier penetration, though this remains untested.

Chemical Reactions Analysis

Types of Reactions

Cdk4/6-IN-12 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

Breast Cancer

Cdk4/6-IN-12 has shown significant efficacy in treating hormone receptor-positive breast cancer. The combination of Cdk4/6 inhibitors with endocrine therapy has demonstrated substantial improvements in progression-free survival (PFS) and overall survival (OS) for patients with advanced disease.

- FDA Approvals : The FDA has approved several Cdk4/6 inhibitors, including Palbociclib, Ribociclib, and Abemaciclib, which have been used in conjunction with endocrine therapies to enhance treatment outcomes for patients with HR-positive breast cancer .

- Clinical Trials : In pivotal trials such as PALOMA-3 and MONALEESA-3, patients receiving Cdk4/6 inhibitors showed a median PFS improvement compared to those on standard endocrine therapy alone. For instance, the PALOMA-3 trial reported a hazard ratio (HR) of 0.43, indicating a significant reduction in the risk of disease progression .

| Study | Drug Used | Median PFS (months) | Hazard Ratio |

|---|---|---|---|

| PALOMA-3 | Palbociclib + ET | 24.8 | 0.43 |

| MONALEESA-3 | Ribociclib + ET | 30.0 | 0.379 |

Sarcoma

Recent studies have explored the use of Cdk4/6 inhibitors in treating sarcomas, particularly dedifferentiated liposarcoma (DDLPS). Although the clinical data is limited, retrospective analyses suggest that some patients may benefit from these inhibitors.

- Case Reports : In a phase II trial involving ribociclib, approximately 23% of sarcoma patients exhibited clinical benefits after 16 weeks of treatment . These findings indicate potential applicability beyond breast cancer.

Combination Therapies

The combination of Cdk4/6 inhibitors with immune checkpoint inhibitors is under investigation to enhance therapeutic efficacy against tumors with high immunogenicity. Preclinical studies suggest that this combination may improve tumor responses and patient outcomes .

Real-World Evidence

A retrospective study conducted on Taiwanese patients with HR-positive metastatic breast cancer demonstrated the practical benefits of Cdk4/6 inhibitors in real-world settings. The study analyzed outcomes associated with two types of Cdk4/6 inhibitors over five years and found significant improvements in both PFS and OS among treated patients .

Challenges and Future Directions

While this compound shows promise, challenges such as therapy resistance and potential cardiotoxicity remain concerns for ongoing research. Addressing these issues is crucial for optimizing treatment regimens and improving patient quality of life.

Mechanism of Action

Cdk4/6-IN-12 exerts its effects by binding to the active site of CDK4/6, preventing their interaction with cyclin D. This inhibition blocks the phosphorylation of the retinoblastoma protein (Rb), a crucial step in cell cycle progression. As a result, cells are arrested in the G1 phase, leading to reduced cell proliferation and potential induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar CDK4/6 Inhibitors

CDK4/6-IN-12 belongs to a class of inhibitors targeting the CDK4/6-cyclin D complex, which drives cell cycle progression from G1 to S phase. Below is a detailed comparison with three FDA-approved CDK4/6 inhibitors: palbociclib , ribociclib , and abemaciclib .

Potency and Selectivity

| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Selectivity (CDK4 vs. CDK6) |

|---|---|---|---|

| This compound | 592.3 | 3090 | ~5.2-fold higher for CDK4 |

| Palbociclib | 11 | 16 | ~1.5-fold higher for CDK4 |

| Ribociclib | 10 | 39 | ~3.9-fold higher for CDK4 |

| Abemaciclib | 2 | 10 | ~5-fold higher for CDK4 |

Key Findings :

- This compound exhibits lower potency than clinically approved inhibitors, with IC50 values 10–300× higher than those of abemaciclib .

- Its selectivity for CDK4 over CDK6 (~5.2-fold) aligns with abemaciclib (~5-fold) but is less pronounced than palbociclib (~1.5-fold) .

Structural and Pharmacokinetic Differences

While structural data for this compound are unavailable in the provided evidence, approved inhibitors share a common pharmacophore targeting the ATP-binding pocket of CDK4/6:

- Palbociclib : Pyridopyrimidine backbone with a piperazinyl group.

- Ribociclib : Benzimidazole core with a methylpiperazine substituent.

- Abemaciclib: Aminopyrimidine scaffold with enhanced blood-brain barrier penetration .

This compound’s distinct IC50 profile suggests structural variations that may influence binding kinetics or off-target effects. Further structural elucidation (e.g., X-ray crystallography) is required to validate this hypothesis .

Clinical and Preclinical Status

| Compound | Clinical Status | Key Advantages/Limitations |

|---|---|---|

| This compound | Preclinical research | Novel scaffold; potential for optimization |

| Palbociclib | FDA-approved (2015) | First-in-class; neutropenia as a common AE |

| Ribociclib | FDA-approved (2017) | QTc prolongation risk; combination therapy |

| Abemaciclib | FDA-approved (2017) | Single-agent use; diarrhea as a frequent AE |

Key Insights :

- This compound remains in early-stage research, whereas approved inhibitors are used with endocrine therapies (e.g., aromatase inhibitors) in hormone receptor-positive breast cancer .

- Approved inhibitors exhibit distinct toxicity profiles (e.g., abemaciclib’s gastrointestinal effects vs. palbociclib’s hematologic toxicity), highlighting the need for this compound to demonstrate a safer preclinical profile .

Biological Activity

Cdk4/6-IN-12 is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play a crucial role in the regulation of the cell cycle. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, where CDK4/6 inhibitors have been shown to induce cell cycle arrest and apoptosis in various cancer types. This article explores the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical studies, and its role in combination therapies.

CDK4/6 are essential for the transition from the G1 phase to the S phase of the cell cycle. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that promote DNA synthesis. Inhibition of CDK4/6 prevents Rb phosphorylation, thereby halting cell cycle progression and inducing senescence or apoptosis in cancer cells. This compound specifically targets this pathway, demonstrating high selectivity for CDK4 and CDK6 over other kinases, which is critical for minimizing off-target effects.

Preclinical Studies

In vitro studies have shown that this compound exhibits potent inhibitory activity against CDK4 and CDK6 with IC50 values comparable to other established CDK inhibitors. For example, a recent study reported IC50 values of 1.96 nM for CDK6 and 0.85 nM for CDK4, indicating strong inhibition capabilities . Additionally, this compound has been tested across various cancer cell lines, showing significant cytotoxic effects.

Clinical Implications

Clinical trials have demonstrated that CDK4/6 inhibitors, including this compound, can significantly improve progression-free survival (PFS) and overall survival (OS) in patients with hormone receptor-positive (HR+) breast cancer when combined with endocrine therapy. A systematic review highlighted that patients receiving CDK4/6 inhibitors alongside endocrine therapy experienced a median PFS of 16 months and an OS of 29.1 months .

Case Studies

- Breast Cancer : A study involving 340 Taiwanese patients with HR-positive metastatic breast cancer found that those treated with Cdk4/6 inhibitors showed significantly improved outcomes compared to those receiving standard treatments alone . The combination therapy led to enhanced clinical benefit rates (CBR) and overall response rates (ORR).

- Sarcoma : In a cohort of patients treated with ribociclib (a similar CDK4/6 inhibitor), approximately 23% exhibited clinical benefits after 16 weeks of therapy . This suggests that this compound may also be effective in sarcoma, particularly in tumors with specific molecular profiles.

Comparative Analysis

| Compound | IC50 for CDK4 | IC50 for CDK6 | Clinical Indication |

|---|---|---|---|

| This compound | 0.85 nM | 1.96 nM | HR+ Breast Cancer |

| Palbociclib | ~0.5 nM | ~0.5 nM | HR+ Breast Cancer |

| Ribociclib | ~0.8 nM | ~0.8 nM | HR+ Breast Cancer |

Q & A

Q. What is the biochemical mechanism of CDK4/6-IN-12, and what experimental assays are used to validate its selectivity?

this compound inhibits cyclin-dependent kinases 4 and 6, disrupting cell cycle progression by blocking phosphorylation of retinoblastoma (Rb) protein. To validate selectivity, researchers employ kinase inhibition assays (e.g., radiometric or fluorescence-based kinase activity assays) and measure IC50 values. For this compound, IC50 values are 592.3 nM (CDK4) and 3090 nM (CDK6), indicating higher potency for CDK4 . Western blotting for phospho-Rb (Ser780/Ser795) in treated vs. untreated cancer cell lines (e.g., MCF-7 or MDA-MB-231) confirms target engagement.

Q. How can researchers design in vitro experiments to assess this compound’s efficacy in cancer cell lines?

Standard protocols include:

- Cell viability assays : Use MTT or CellTiter-Glo to measure proliferation inhibition after 72-hour exposure to varying concentrations (e.g., 0.1–10 µM).

- Cell cycle analysis : Flow cytometry with propidium iodide staining to quantify G1-phase arrest.

- Dose-response curves : Calculate EC50 values and compare with known CDK4/6 inhibitors (e.g., palbociclib) to contextualize potency .

Q. What are the critical controls for ensuring reproducibility in this compound studies?

- Negative controls : Untreated cells and vehicle-only (e.g., DMSO) groups.

- Positive controls : Cells treated with established CDK4/6 inhibitors (e.g., abemaciclib).

- Off-target validation : Test in CDK4/6-knockout cell lines or use siRNA-mediated knockdown to confirm specificity .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different cancer models be reconciled?

Discrepancies may arise due to:

- Cell line heterogeneity : Genetic backgrounds (e.g., Rb status) influence sensitivity. Validate Rb expression via Western blot before experimentation.

- Microenvironment factors : 3D spheroid models or co-cultures with stromal cells better mimic in vivo conditions.

- Pharmacokinetic variability : Assess drug stability and metabolism in serum-containing vs. serum-free media .

Q. What methodologies optimize this compound dosing in xenograft models to minimize toxicity while maintaining efficacy?

- Pharmacodynamic profiling : Measure tumor Rb phosphorylation and plasma drug levels via LC-MS/MS at multiple timepoints.

- Intermittent dosing schedules : Test 5-days-on/2-days-off regimens to reduce bone marrow toxicity.

- Combination therapies : Co-administer with PI3K/AKT inhibitors to lower effective doses and circumvent resistance .

Q. How should researchers design experiments to investigate this compound resistance mechanisms?

- Longitudinal studies : Treat cancer cells with escalating doses over 6–8 weeks; perform whole-exome sequencing to identify acquired mutations (e.g., CDK6 amplifications).

- Functional genomics : CRISPR screens to pinpoint synthetic lethal partners (e.g., CDKN2A loss).

- Proteomic profiling : Phospho-kinase arrays to map adaptive signaling pathways (e.g., MAPK/ERK activation) .

Q. What statistical approaches are recommended for analyzing synergistic effects of this compound with hormonal therapies?

Use the Chou-Talalay combination index (CI) method:

- Dose-matrix assays : Test this compound with agents like tamoxifen or AR inhibitors across 5–7 concentration gradients.

- CI interpretation : CI < 1 indicates synergy; validate with apoptosis assays (Annexin V/PI staining) and clonogenic survival .

Methodological Frameworks

How to formulate a research question evaluating this compound in Rb-deficient cancers?

Apply the FINER criteria:

- Feasible : Use Rb-knockout cell lines (e.g., Saos-2) and compare with Rb-proficient models.

- Novel : Investigate off-target effects on CDK2 or compensatory pathways.

- Ethical : Adhere to institutional guidelines for animal studies (e.g., IACUC protocols) .

Q. What are best practices for reporting this compound data in manuscripts?

- Reproducibility : Include raw data (e.g., flow cytometry FCS files) in supplementary materials.

- Standardized metrics : Report IC50/EC50 with 95% confidence intervals and Hill slopes.

- Conflict resolution : Address contradictory findings by comparing experimental conditions (e.g., serum concentration, passage number) .

Data Management and Ethics

Q. How to design a data management plan (DMP) for this compound studies involving human-derived samples?

- Data types : Include kinase activity datasets, RNA-seq files, and clinical metadata (if applicable).

- Storage : Use FAIR-compliant repositories (e.g., PRIDE for proteomics, GEO for transcriptomics).

- Ethical compliance : Anonymize patient-derived xenograft (PDX) data and obtain informed consent for primary tissue use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.